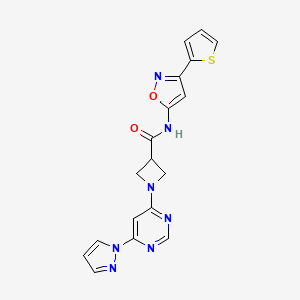
3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 371.25 . Predicted properties include a melting point of 204.69°C, a boiling point of approximately 526.5°C at 760 mmHg, a density of approximately 1.6 g/cm3, and a refractive index of n20D 1.65 .Scientific Research Applications
Antitumor Activity and Gene Expression Studies
Sulfonamide-focused libraries have been evaluated for antitumor activity, with compounds showing promise as cell cycle inhibitors and progressing to clinical trials. These compounds disrupt tubulin polymerization or cause cell cycle arrest, with gene expression studies providing insights into drug-sensitive cellular pathways (Owa et al., 2002).
Antimicrobial and Antioxidant Activities
New sulfonamide-based Schiff base ligands have shown significant antimicrobial activity against various bacterial and fungal species, as well as antioxidant activities. These findings highlight the potential of sulfonamide derivatives in developing new antimicrobial agents (Hassan et al., 2021).
Photodynamic Therapy Applications
Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been identified as potential Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
A series of benzo[d]thiazole-5- and 6-sulfonamides has been synthesized and investigated for the inhibition of several human carbonic anhydrase isoforms, showcasing the potential of sulfonamide derivatives in the treatment of conditions where carbonic anhydrase activity modulation is beneficial (Abdoli et al., 2017).
Environmental Degradation of Sulfonamides
Research into the environmental degradation of sulfonamides by Microbacterium sp. has revealed a unique pathway initiated by ipso-hydroxylation, highlighting the potential of bioremediation strategies to address the persistence of sulfonamide antibiotics in the environment (Ricken et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
The compound’s structure allows it to inhibit and replace PABA (Para-Aminobenzoic Acid) in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is vital for the production of nucleic acids in bacteria . The downstream effect of this disruption is the inhibition of bacterial DNA growth and cell division .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell division .
Properties
IUPAC Name |
3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-20-14-7-6-11(9-13(14)15)17-21(18,19)12-5-3-4-10(16)8-12/h3-9,17H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXZYTUJUHLPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)


![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)

![2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2835681.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)

![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)

